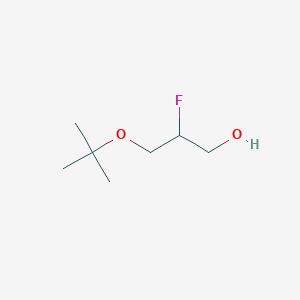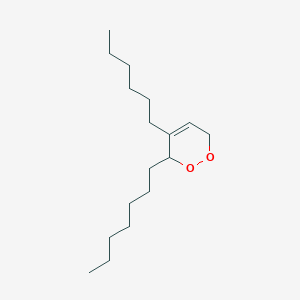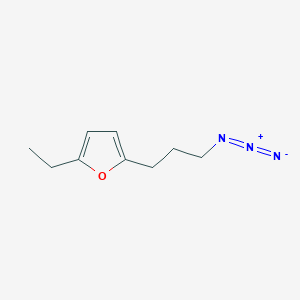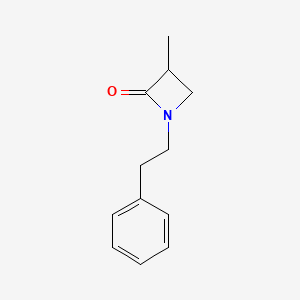
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an isothiazole ring, a carboxamide group, a cyclohexylmethoxy moiety, and a pyridinylamino group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)- typically involves multiple steps, starting with the preparation of the isothiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the isothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under various conditions, including the presence of catalysts or under reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Applications De Recherche Scientifique
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isothiazolecarboxamide, 3-(methoxy)-5-(2-pyridinylamino)-: Lacks the cyclohexyl group, which may affect its chemical reactivity and biological activity.
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(amino)-: Lacks the pyridinyl group, which may influence its binding affinity to molecular targets.
Uniqueness
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(2-pyridinylamino)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in multiple scientific disciplines.
Propriétés
Numéro CAS |
651305-35-0 |
|---|---|
Formule moléculaire |
C16H20N4O2S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
3-(cyclohexylmethoxy)-5-(pyridin-2-ylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H20N4O2S/c17-14(21)13-15(22-10-11-6-2-1-3-7-11)20-23-16(13)19-12-8-4-5-9-18-12/h4-5,8-9,11H,1-3,6-7,10H2,(H2,17,21)(H,18,19) |
Clé InChI |
JZOYEZMZLSAPNL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)COC2=NSC(=C2C(=O)N)NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)





![N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide](/img/structure/B12612375.png)
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12612392.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
![2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612398.png)
![2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12612403.png)
